N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate
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Overview
Description
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound that belongs to the class of synthetic opioids This compound is structurally related to fentanyl, a potent opioid analgesic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate involves multiple steps. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group. The cyclopropanecarboxamide moiety is then attached through a series of reactions involving cyclopropanation and amide formation. The final step involves the esterification of the compound with 2-hydroxy-1,2,3-propanetricarboxylate.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is essential to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.
Industry: It is used in the development of new synthetic pathways and the production of related compounds.
Mechanism of Action
The mechanism of action of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar structure.
Carfentanil: An extremely potent opioid used as a tranquilizer for large animals.
Alfentanil: A short-acting synthetic opioid analgesic used in anesthesia.
Uniqueness
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can influence its potency, duration of action, and potential side effects.
Properties
Molecular Formula |
C29H36N2O8 |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H28N2O.C6H8O7/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-10,20,22H,11-18H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
WDIVPIWJKFRPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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